2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid
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Overview
Description
2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base to form a substituted cinnamic acid derivative. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1,5-Bis(4-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid
- 2-[1,5-Bis(3-ethoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid
Uniqueness
2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[1,5-bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-31-20-9-5-7-17(13-20)24(27)15-19(22-11-3-4-12-23(22)26(29)30)16-25(28)18-8-6-10-21(14-18)32-2/h3-14,19H,15-16H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZANICJSDOVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(CC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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